molecular formula C9H9N3O2 B13258312 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylicacid

6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylicacid

Cat. No.: B13258312
M. Wt: 191.19 g/mol
InChI Key: YVCPMVCCVSSSMK-UHFFFAOYSA-N
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Description

6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a 4-carboxylic acid group and a 6-amino substituent modified with methyl and propargyl (prop-2-yn-1-yl) groups. The propargyl group introduces alkyne functionality, enabling click chemistry applications, while the carboxylic acid moiety enhances solubility and facilitates salt formation or conjugation reactions .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-[methyl(prop-2-ynyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-4-12(2)8-5-7(9(13)14)10-6-11-8/h1,5-6H,4H2,2H3,(H,13,14)

InChI Key

YVCPMVCCVSSSMK-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=NC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Spectroscopic Data

  • [^1H NMR](pplx://action/followup): Characteristic signals include aromatic protons of the pyrimidine ring, methyl protons at the 6-position, and distinct signals for the propargyl group (alkyne proton around 2.5 ppm).
  • [^13C NMR](pplx://action/followup): Signals corresponding to pyrimidine carbons, methyl carbon, and alkyne carbons confirm substitution pattern.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 205.21 g/mol confirms molecular formula.

Purity and Yield

  • Typical yields of the final product range from 60% to 85%, depending on reaction optimization.
  • Purity after recrystallization generally exceeds 95% as confirmed by chromatographic and spectroscopic methods.

Biological Activity Correlation

While the exact mechanism of biological activity is under study, the presence of the propargyl group and carboxylic acid moiety is believed to enhance binding affinity to biological targets such as enzymes or receptors involved in antimicrobial and anticancer pathways.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Nucleophilic substitution Reaction of activated pyrimidine with N-methyl-propargylamine Straightforward, moderate conditions Requires activated intermediate
Palladium-catalyzed coupling Sonogashira coupling of halogenated pyrimidine with propargyl amine derivative High selectivity, good yields Requires catalyst, sensitive to conditions
Direct amination Direct substitution under basic conditions Simple, less catalyst needed May have lower yield or selectivity

Scientific Research Applications

6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrimidine Carboxylic Acid Derivatives

The compound’s structural and functional attributes are best contextualized by comparing it to three key analogs:

6-(Benzyl(methyl)amino)-N-methyl-N-phenylpyrimidine-4-carboxamide (Compound 31)

  • Structure : Replaces the propargyl group with a benzyl group and substitutes the carboxylic acid with a methyl-phenyl carboxamide.
  • Synthesis: Prepared via HATU-mediated coupling of 6-(benzyl(methyl)amino)pyrimidine-4-carboxylic acid with methyl-phenylamine .
  • Properties :
    • Molecular weight: 438.2 g/mol (LC-MS, [M+H]⁺) .
    • Biological relevance: Exhibits antitubercular activity (MIC ~0.5 µg/mL against M. tuberculosis H37Rv) .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Applications : Primarily used as a synthetic intermediate. The chloro group enables nucleophilic substitution reactions for further functionalization .
  • Key difference: The absence of an amino-propargyl group limits its utility in targeted drug design but simplifies synthetic routes for industrial-scale production.

6-[(Tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinecarboxylic Acid (CAS 1439899-02-1)

  • Structure : Substitutes the propargyl group with a tetrahydro-2H-pyran-4-yl moiety, introducing a cyclic ether group.
  • Properties : The tetrahydropyran group enhances steric bulk and may improve metabolic stability compared to linear propargyl chains .

Comparative Data Table

Compound Name Substituent at Position 6 Functional Group at Position 4 Molecular Weight (g/mol) Key Application
6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid Methyl(propargyl)amino Carboxylic acid ~235.2 (calculated) Drug intermediate, click chemistry
6-(Benzyl(methyl)amino)-N-methyl-N-phenylpyrimidine-4-carboxamide Benzyl(methyl)amino Methyl-phenyl carboxamide 438.2 Antitubercular agent
2-Chloro-6-methylpyrimidine-4-carboxylic acid Methyl Carboxylic acid 202.6 (calculated) Synthetic intermediate
6-[(Tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinecarboxylic acid Tetrahydro-2H-pyran-4-ylamino Carboxylic acid ~265.3 (calculated) Drug discovery scaffold

Research Findings and Implications

  • Synthetic Flexibility : The propargyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in analogs like the chloro or tetrahydropyran derivatives .
  • Biological Activity : While Compound 31 shows potent antitubercular activity, the carboxylic acid in the target compound may favor interactions with polar residues in enzyme active sites, suggesting utility in kinase inhibitor design.

Biological Activity

6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid, also known as 2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid, is a synthetic organic compound belonging to the pyrimidine derivatives class. Its unique structure includes a pyrimidine ring substituted with various functional groups, which contributes to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4O2C_9H_{10}N_4O_2, with a molecular weight of approximately 191.19 g/mol. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC9H10N4O2C_9H_{10}N_4O_2
Molecular Weight191.19 g/mol
Functional GroupsCarboxylic acid, Amino
Chemical ClassPyrimidine Derivative

Research indicates that 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid may interact with specific enzymes and receptors in biological systems. The exact mechanisms are under investigation, but preliminary studies suggest that it may inhibit the activity of certain molecular targets, thus modulating their function. This modulation could lead to various therapeutic effects, particularly in microbial infections and cancer treatment.

Antimicrobial Activity

Preliminary studies have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are indicative of its potential effectiveness:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results suggest that the compound exhibits significant antibacterial activity, particularly against common pathogens.

Anticancer Properties

In cancer research, compounds with similar structures have shown cytotoxic effects on various cancer cell lines. For instance, studies on related pyrimidine derivatives indicate that they can induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and promotion of programmed cell death.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Pyrimidine Derivatives : A study published in MDPI examined various pyrimidine derivatives for their antimicrobial and anticancer activities. It was found that modifications at specific positions significantly influenced their efficacy against targeted pathogens and cancer cell lines .
  • Antifungal Activity Assessment : Another research article focused on the antifungal properties of related alkaloids demonstrated that structural modifications could enhance activity against fungal strains such as Candida albicans and Fusarium oxysporum . This suggests that similar modifications in 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid might yield enhanced antifungal properties.
  • Mechanistic Studies : Research investigating the mechanism of action for pyrimidine-based compounds indicated that they often target specific enzymes involved in nucleic acid synthesis or metabolic pathways critical for pathogen survival .

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